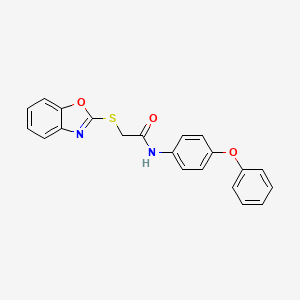

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide (CAS: 444165-34-8) is a sulfur-containing acetamide derivative with a molecular formula of C₂₁H₁₆N₂O₃S and a molecular weight of 376.43 g/mol . Its structure features a benzoxazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-phenoxyphenyl group.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-20(14-27-21-23-18-8-4-5-9-19(18)26-21)22-15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYQRHTZZPJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that exhibits a range of biological activities due to its unique structural features. The compound combines a benzoxazole moiety with a phenoxyphenyl group and a sulfanyl functionality, which contributes to its potential reactivity and biological interactions. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 376.43 g/mol. The compound's structure is characterized by:

- Benzoxazole moiety : Known for its aromatic character and potential biological activity.

- Phenoxyphenyl group : Enhances the compound's lipophilicity and binding affinity to biological targets.

- Sulfanyl functionality : Increases reactivity and may contribute to antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -

Antifungal Properties :

- Similar to its antibacterial effects, the compound also shows antifungal activity against several fungal strains, making it a candidate for further development in antifungal therapies .

- Quorum Sensing Inhibition :

- Cytotoxicity Studies :

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to have comparable or superior activity against resistant strains of bacteria when compared to standard antibiotics. This positions it as a promising candidate for inclusion in combination therapies .

Case Study 2: Quorum Sensing Inhibition

Another research effort focused on the inhibition of biofilm formation by Pseudomonas aeruginosa using this compound. Results indicated a significant reduction in biofilm mass and swarming motility, highlighting its potential utility in treating infections associated with biofilms .

Future Directions

The unique structural features of this compound suggest several avenues for future research:

- Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its biological effects will be essential for optimizing its use in therapeutic applications.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and efficacy of the compound in living organisms.

- Structural Modifications : Exploring analogs and derivatives could enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Compound 24 : 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

- Structural Differences: Replaces the benzoxazole ring with a triazinoindole system.

- Synthesis: Prepared via coupling of 2-((5-methyl-5H-triazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) .

- Significance: The triazinoindole moiety may enhance DNA intercalation properties compared to benzoxazole.

Compound 25 : 2-((8-Bromo-5-methyl-5H-triazinoindol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

- Structural Differences: Introduces a bromine atom at the 8-position of the triazinoindole ring.

- Synthesis: Similar to Compound 24 but uses brominated triazinoindole-acetic acid (95% purity) .

- Significance : Bromination may increase lipophilicity and alter binding affinity to biological targets.

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

- Structural Differences: Substitutes the phenoxyphenyl group with a 4-bromophenyl group and replaces benzoxazole with a triazole ring.

- Synthesis : Reacts 2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetic acid with 4-bromoaniline .

- Significance : The bromophenyl group may enhance halogen bonding interactions in protein targets.

Antimicrobial Activity

- Compounds 47 and 48 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide derivatives exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) .

- Key Difference : The benzothiazole-sulfonyl group and fluorine substituents enhance antimicrobial efficacy compared to the benzoxazole-sulfanyl group in the target compound.

Anti-inflammatory Activity

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Demonstrates anti-inflammatory activity surpassing diclofenac in murine models . Key Difference: The quinazolinone core and ethylamino side chain improve solubility and target COX-2 selectivity.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated using ChemDraw.

Key Findings and Implications

Halogenation : Bromine substitution (Compound 25, ) enhances halogen bonding, a critical factor in target protein interactions.

Phenoxy vs. Bromophenyl Groups: The phenoxyphenyl group in the target compound may offer π-π stacking advantages, whereas bromophenyl analogs favor hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.